![molecular formula C19H11Cl2I2NO3 B15288156 N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves a multi-step process . The key stages include:
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide, yielding a high yield of 3,5-diiodosalicylic acid.
Formation of Salicylic Acid Chloride: The 3,5-diiodosalicylic acid is reacted with phosphorus trichloride (PCl3) to form salicylic acid chloride in situ.
Coupling with Aminoether: The salicylic acid chloride is then reacted with 4-chlorophenol to form the final product.
Chemical Reactions Analysis
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Anthelmintic Agent: It is used extensively to control parasitic infections in livestock.
Antibacterial and Antifungal Activity: The compound exhibits potent antibacterial and antifungal properties, making it useful in combating various infections.
Antiviral Activity: Recent studies have shown that halogenated salicylanilides, including this compound, can reduce SARS-CoV-2 replication and suppress inflammatory cytokines in rodent models.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves inhibition of chitinase in parasitic organisms . This inhibition disrupts the synthesis of chitin, an essential component of the parasite’s exoskeleton, leading to its death . The compound also targets other molecular pathways involved in parasite metabolism and survival .
Comparison with Similar Compounds
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to its dual halogenation (chlorine and iodine) and its potent anthelmintic properties . Similar compounds include:
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for similar anthelmintic properties.
Salicylanilides: A class of compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.
Properties
Molecular Formula |
C19H11Cl2I2NO3 |
|---|---|
Molecular Weight |
626.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-9-12(3-6-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) |
InChI Key |
BEHOXXHEXSKKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


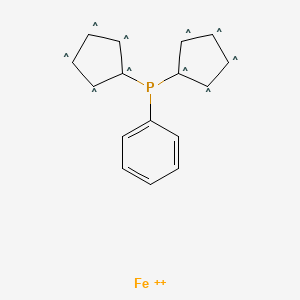
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
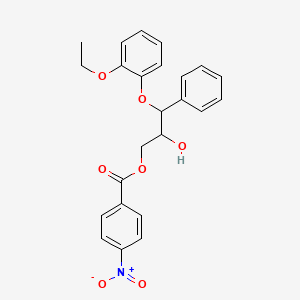
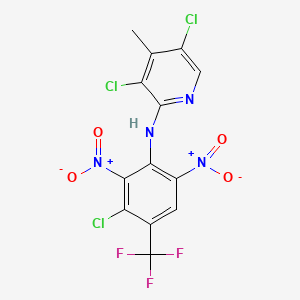
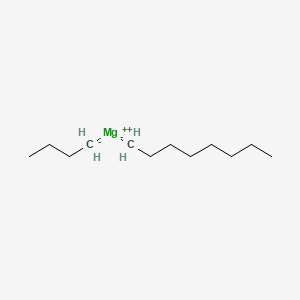
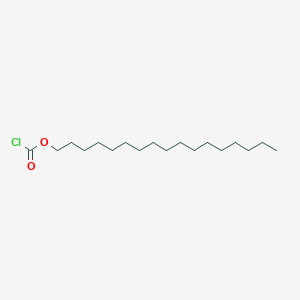
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

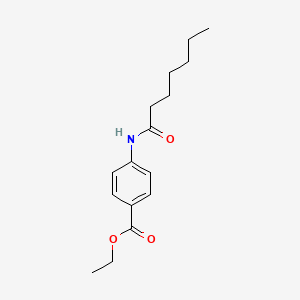
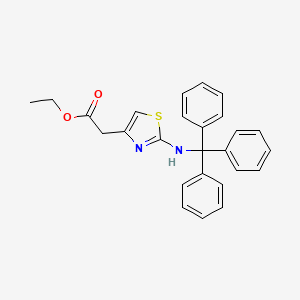
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
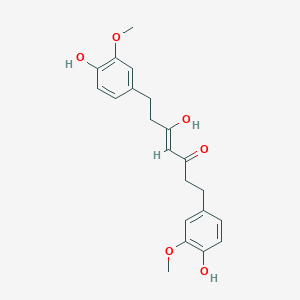
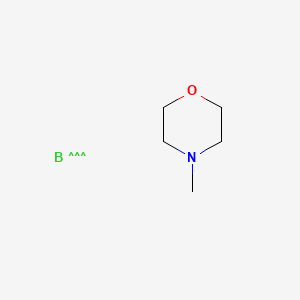
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
